

commercial availability of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

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Compound of Interest

Compound Name: 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B1272968

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In-Depth Technical Guide: 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthetic applications, and potential biological relevance of **3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride**. The information is tailored for professionals in chemical research and drug development, with a focus on practical data and methodologies.

Core Compound Properties

3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride is a substituted aromatic sulfonyl chloride, a class of compounds widely utilized as key building blocks in organic synthesis. Its trifluoromethyl and bromo substitutions offer unique electronic and steric properties, making it a valuable reagent for creating diverse molecular architectures, particularly in the fields of medicinal chemistry and agrochemicals.

Property	Value	Reference
CAS Number	351003-46-8	[1][2][3][4][5][6]
Molecular Formula	C ₇ H ₃ BrClF ₃ O ₂ S	[1][2][3][5][6]
Molecular Weight	323.51 g/mol	[1][2][6]
Appearance	Liquid	[2]
Boiling Point	217-218 °C	[1][6]
Density	1.835 g/mL at 25 °C	[6]
Refractive Index	n ₂₀ /D 1.5240	[6]
Flash Point	66 °C	[2]

Commercial Availability

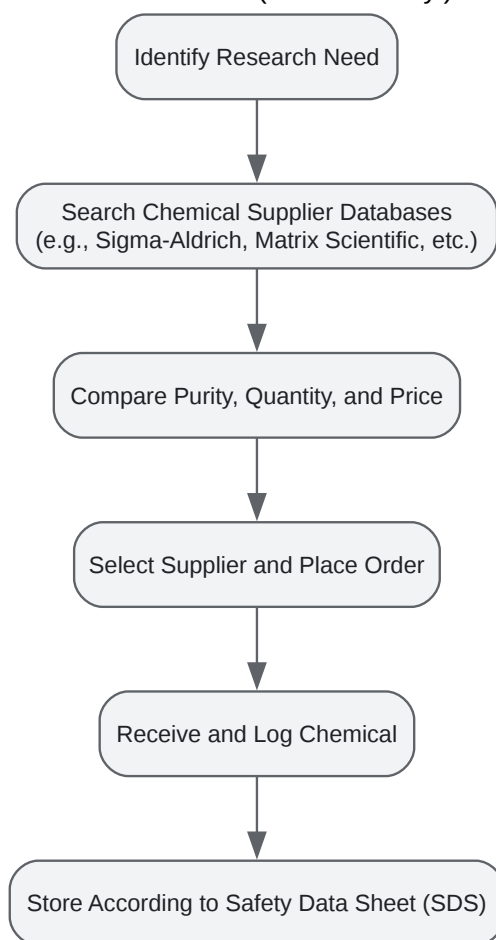
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview of purity, quantity, and supplier information.

Supplier	Product Code/CAS	Purity	Available Quantities
Matrix Scientific	097063	-	1g, 5g, 25g
Fluorochem	F013085	97%	5g, 10g
Thermo Scientific (Alfa Aesar)	L19711.03	97%	1g, 5g
Manchester Organics	D10808	-	Inquire for availability
Sigma-Aldrich	97	97%	Inquire for availability
AK Scientific, Inc.	-	95% (for 3-Bromo-5-(trifluoromethoxy)benzenesulfonyl chloride)	100mg, 250mg, 1g
Abound	-	-	1g, 5g

Note: Pricing and stock levels are subject to change. Please consult the respective supplier's website for the most current information.

The general workflow for procuring this chemical is outlined in the diagram below.

Workflow for Procurement of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride



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Procurement Workflow

Synthetic Applications and Experimental Protocols

The primary utility of **3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride** lies in its reactivity as a sulfonylating agent, most commonly for the synthesis of sulfonamides. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents.

General Synthesis of N-Aryl Sulfonamides

The reaction of **3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride** with primary or secondary amines is a standard method for the preparation of the corresponding sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

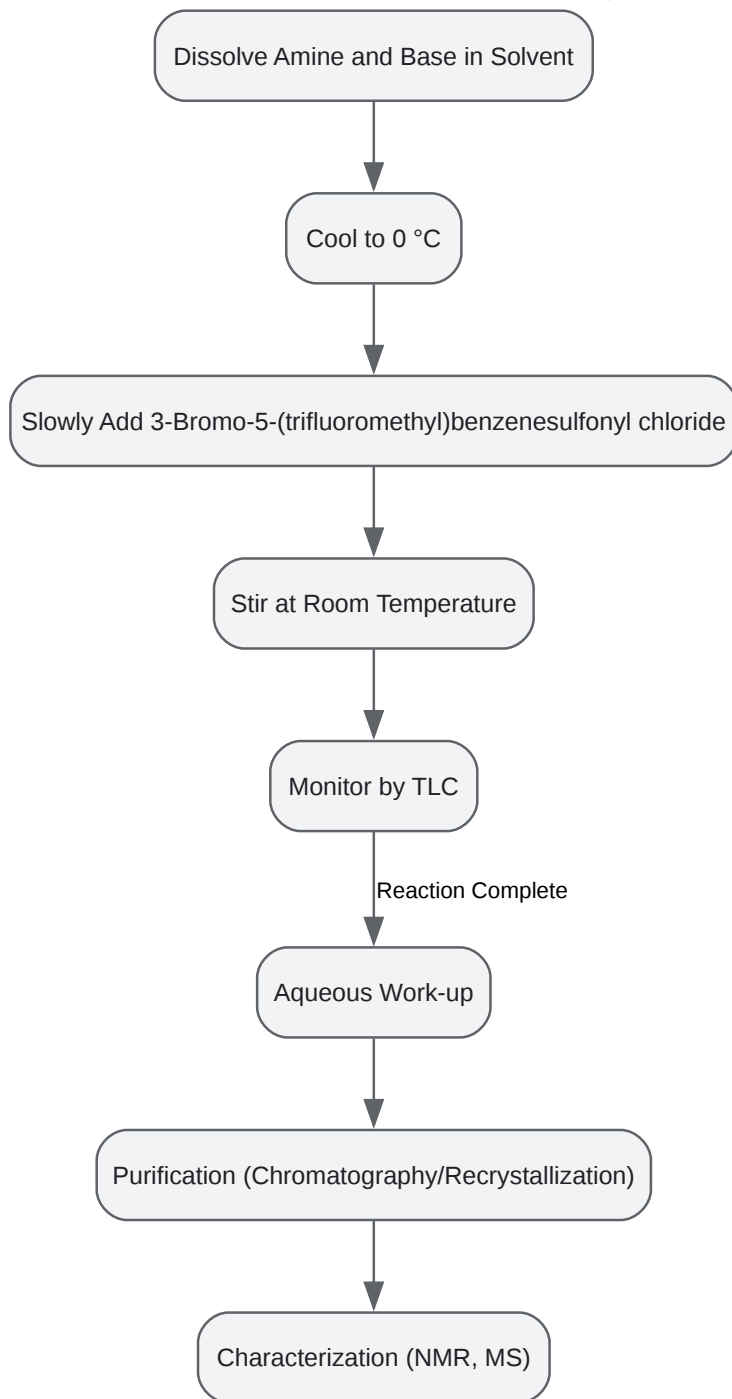
Representative Experimental Protocol:

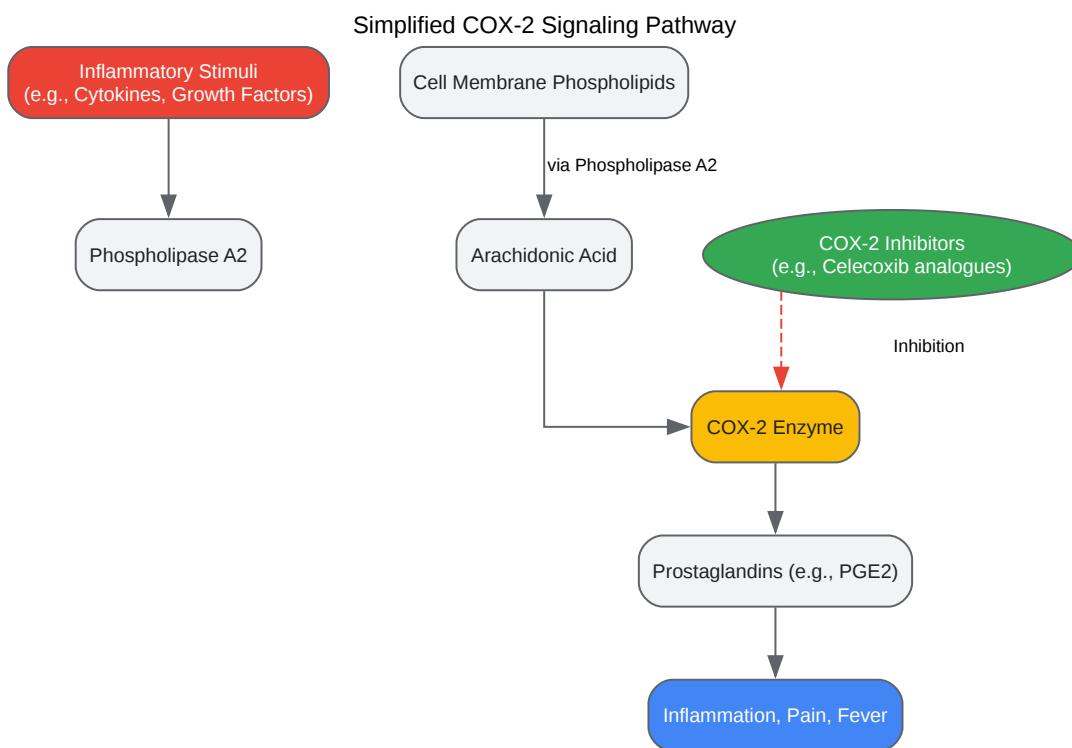
This protocol is a generalized procedure based on standard sulfonamide synthesis.

- **Dissolution of Amine:** Dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- **Addition of Base:** Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine (1.2 equivalents), to the amine solution.
- **Addition of Sulfonyl Chloride:** Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of **3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride** (1.05 equivalents) in the same solvent.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃, and brine.
- **Purification:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

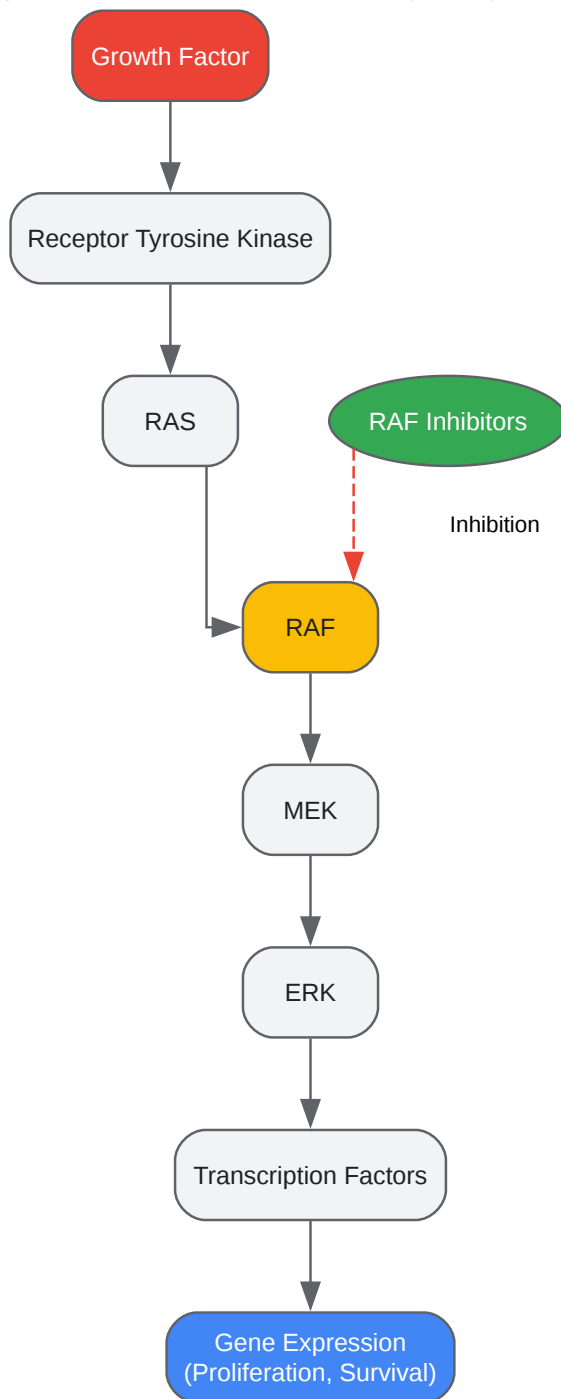
The following diagram illustrates the general workflow for this synthesis.

General Workflow for N-Aryl Sulfonamide Synthesis





Simplified RAS-RAF-MEK-ERK Signaling Pathway

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